REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH3:10])=[N+:7]([O-])[CH:8]=1.C(O)C.[C:14]([O:17]C(=O)C)(=[O:16])[CH3:15]>>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:10][O:17][C:14](=[O:16])[CH3:15])=[N:7][CH:8]=1
|
Name
|
|
Quantity
|
9.25 g
|
Type
|
reactant
|
Smiles
|
COC=1C=CC(=[N+](C1)[O-])C
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
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Name
|
( M )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
M−COCH3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
31 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Control Type
|
UNSPECIFIED
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Setpoint
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115 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The mixture was heated to ca
|
Type
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CONCENTRATION
|
Details
|
the mixture was concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
washed with 10% K2CO3 and water
|
Type
|
EXTRACTION
|
Details
|
The aqueous phases were back extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude oil was purified
|
Type
|
DISTILLATION
|
Details
|
Kugelrohr distillation (90-100° C./0.1 mbar)
|
Type
|
CUSTOM
|
Details
|
yielding a colorless oil
|
Name
|
|
Type
|
|
Smiles
|
COC=1C=CC(=NC1)COC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |